molecular formula C10H14N2O B3253582 3-(3-Piperidinyloxy)pyridine CAS No. 224818-64-8

3-(3-Piperidinyloxy)pyridine

Cat. No.: B3253582
CAS No.: 224818-64-8
M. Wt: 178.23 g/mol
InChI Key: GHJPZQCAVQYABA-UHFFFAOYSA-N
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Description

3-(3-Piperidinyloxy)pyridine is an aromatic heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Both natural and synthetic pyrimidines fall within this category. These compounds exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

Numerous methods exist for synthesizing pyrimidines. Researchers have explored various routes to obtain these compounds. Further details on specific synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring with a piperidinyl group attached at position 3. The arrangement of atoms and functional groups determines its chemical behavior and biological activity. X-ray crystallography studies can provide insights into the precise spatial arrangement of atoms in this compound .


Chemical Reactions Analysis

Pyrimidines participate in a variety of chemical reactions. Their reactivity depends on factors such as substitution patterns, electronic properties, and neighboring functional groups. Investigating the reactivity of This compound in different reaction conditions is crucial for understanding its behavior .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their ability to modulate key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By inhibiting these mediators, pyrimidines contribute to the resolution of inflammation. Detailed studies have highlighted the potency of several pyrimidines in this context .

Future Directions

Exploring novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity remains an exciting avenue for future research. Researchers can focus on optimizing synthesis routes, understanding structure–activity relationships (SARs), and conducting preclinical studies to pave the way for potential therapeutic applications .

Properties

IUPAC Name

3-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPZQCAVQYABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 130 mg of 3-(1-t-butoxycarbonyl-3-piperidinyloxy)-pyridine was added 10 mL of solution containing 5 mL of TFA and 5 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 83 mg (quantitative yield) of a clear oil: 1H NMR (300 MHz, CD3OD) δ8.27 (1H, d, J=2.7 Hz), 8.13 (1H, d, J=4.0 Hz), 7.49-7.34 (2H, m), 4.52 (1H, m), 3.20-2.80 (4H, m), 2.05-1.55 (4H, m); Mass spectrum (ESI) m/z 179.6 (M+H+).
Quantity
130 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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